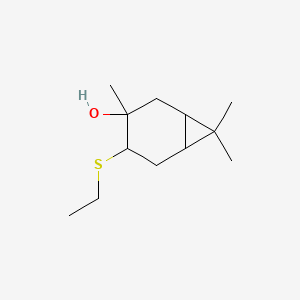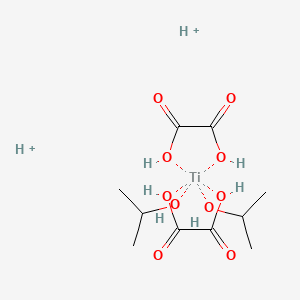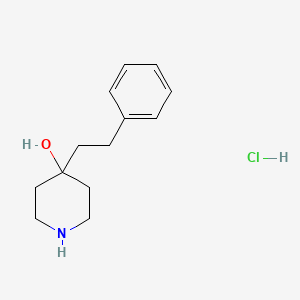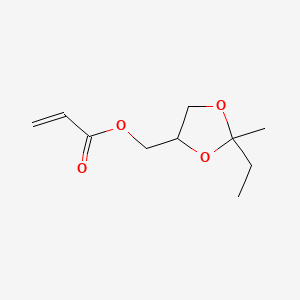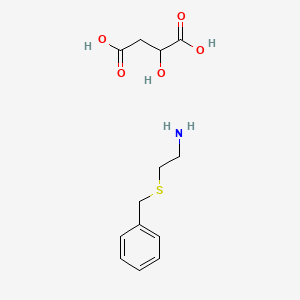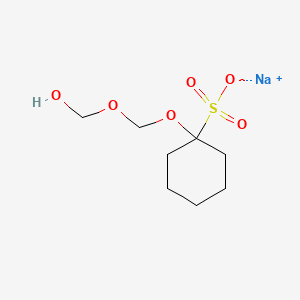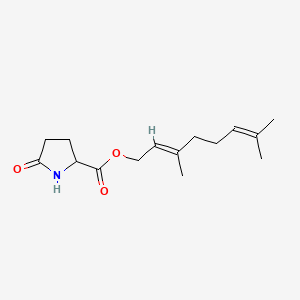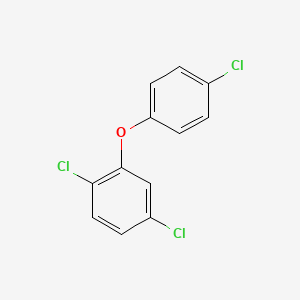![molecular formula C17H11N3O3 B12669078 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate CAS No. 94213-41-9](/img/structure/B12669078.png)
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by the presence of two isocyanate groups (-N=C=O) and are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, coatings, adhesives, and elastomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate typically involves the phosgenation of corresponding amines. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where RNH₂ is the amine and COCl₂ is phosgene . This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves large-scale phosgenation processes. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored . Additionally, bio-based production methods are being investigated to address environmental concerns associated with traditional synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate undergoes various types of reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethane linkages under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Water: Reacts with water to form amines and carbon dioxide, often catalyzed by acids or bases.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Investigated for its potential in developing advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Explored for use in drug delivery systems and medical devices due to its biocompatibility and reactivity.
Wirkmechanismus
The mechanism of action of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylene Diphenyl Diisocyanate (MDI): Another widely used diisocyanate with similar applications in polyurethane production.
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams and coatings.
Hexamethylene Diisocyanate (HDI): Utilized in high-performance surface coatings.
Uniqueness
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its structure allows for the formation of specialized polyurethanes with tailored mechanical and chemical properties .
Eigenschaften
CAS-Nummer |
94213-41-9 |
|---|---|
Molekularformel |
C17H11N3O3 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
2,4-diisocyanato-1-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(3-2-4-16(12)19-10-22)7-14-5-6-15(18-9-21)8-17(14)20-11-23/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
TXWSTJWCMLPFOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


